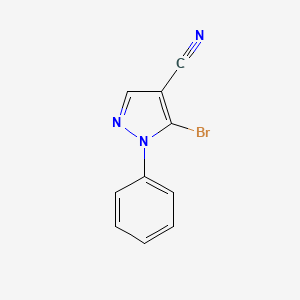

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-bromo-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-10-8(6-12)7-13-14(10)9-4-2-1-3-5-9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMBDAOQQBVANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514028 | |

| Record name | 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76767-44-7 | |

| Record name | 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are significant scaffolds in medicinal chemistry, known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The presence of a bromo group, a phenyl ring, and a nitrile functional group on the pyrazole core suggests its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules. This document provides a comprehensive overview of its known physicochemical properties, relevant experimental protocols, and safety information.

Physicochemical Properties

The core physicochemical data for this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry and drug design.

| Property | Value | Source |

| CAS Number | 76767-44-7 | [4][5] |

| Molecular Formula | C₁₀H₆BrN₃ | [4][6] |

| Molecular Weight | ~248.08 g/mol | Inferred from Formula |

| Monoisotopic Mass | 246.9745 Da | [6] |

| IUPAC Name | This compound | |

| Melting Point | 115-116 °C | |

| Physical Form | Solid | |

| Purity | 98% | |

| Predicted XlogP | 2.6 | [6] |

| Storage Temperature | 4 °C |

Experimental Protocols & Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in the provided results, a general synthetic approach for similar 5-amino-pyrazole-4-carbonitrile derivatives can be described. This typically involves a multi-component reaction.

General Synthesis of 1-Phenyl-pyrazole-4-carbonitrile Derivatives

A common and efficient method for synthesizing the pyrazole core involves the reaction of a β-ketonitrile or a related precursor with phenylhydrazine. For compounds like the title molecule, a plausible synthetic route is the reaction of an appropriate halogenated three-carbon precursor with phenylhydrazine.

A general procedure for synthesizing similar pyrazole derivatives, such as 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazoles, involves the microwave-assisted reaction of a halogenated aromatic aldehyde, malononitrile, and phenylhydrazine in the presence of a base like piperidine in an ethanol solvent[7]. The reaction mixture is heated for a short duration (e.g., two minutes) at elevated temperatures (e.g., 140°C)[7]. The crude product is then purified, typically by recrystallization or column chromatography.

Characterization Techniques

The structural confirmation of this compound and related compounds relies on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For similar pyrazole structures, characteristic chemical shifts are observed for the pyrazole ring protons and carbons, as well as for the phenyl and nitrile groups[8][9][10].

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Used to identify functional groups. A strong absorption band around 2200-2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration[9][10].

-

Melting Point Analysis: A sharp melting point range, such as the 115-116 °C observed for this compound, is a good indicator of purity.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted pyrazole derivative, based on common laboratory practices.

Caption: A logical workflow for pyrazole synthesis and analysis.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aobchem.com [aobchem.com]

- 5. 76767-44-7|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C10H6BrN3) [pubchemlite.lcsb.uni.lu]

- 7. benthamdirect.com [benthamdirect.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide outlines the expected structural characteristics and provides generalized experimental protocols based on established chemical principles and data from closely related analogs. The document covers the key spectroscopic techniques essential for structure confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific quantitative data from experimental studies on the title compound is not available in the public domain, this guide serves as a foundational resource for researchers undertaking its synthesis and characterization.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties have led to their use in the development of a wide range of therapeutic agents. The introduction of various substituents to the pyrazole ring allows for the fine-tuning of their biological activity, making the synthesis and characterization of novel derivatives an active area of research.

This compound (Figure 1) is a substituted pyrazole with potential as a key intermediate in the synthesis of more complex molecules for drug discovery. Accurate structural elucidation is the cornerstone of any research and development involving such compounds, ensuring the integrity of subsequent biological and pharmacological studies.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for handling, storage, and initial characterization of the compound.

| Property | Value | Reference(s) |

| CAS Number | 76767-44-7 | [1] |

| Molecular Formula | C₁₀H₆BrN₃ | [1][2] |

| Molecular Weight | 248.08 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 115-116 °C | |

| Purity | Typically >98% (as commercially available) |

Synthesis Pathway

A potential synthetic pathway is illustrated in the diagram below. This would likely involve the reaction of a brominated β-ketonitrile precursor with phenylhydrazine. The specific reagents and reaction conditions would require experimental optimization.

Caption: Conceptual synthesis pathway for this compound.

General Experimental Protocol for Pyrazole Synthesis

The following is a generalized protocol that could serve as a starting point for the synthesis of the title compound. Note: This is a hypothetical protocol and would require optimization.

-

Reaction Setup: To a solution of the appropriate brominated β-ketonitrile (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is added phenylhydrazine (1-1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.

Structure Elucidation by Spectroscopic Methods

The definitive identification and structural confirmation of this compound would rely on a combination of spectroscopic techniques. The expected data from these analyses are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl group and the single proton on the pyrazole ring. The anticipated chemical shifts are summarized in Table 2.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | Multiplet | 5H |

| Pyrazole-H3 | ~8.0 | Singlet | 1H |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The expected chemical shifts are outlined in Table 3.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-CN | 110 - 120 |

| C-4 | 90 - 100 |

| Phenyl-C | 120 - 140 |

| C-3 | 140 - 150 |

| C-5 | 135 - 145 |

| CN | 115 - 125 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for this compound are listed in Table 4.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (nitrile) | 2220 - 2260 | Sharp, Medium |

| C=N (pyrazole ring) | 1580 - 1620 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-Br | 500 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The predicted mass-to-charge ratios for various adducts are presented in Table 5.[2]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 247.9818 |

| [M+Na]⁺ | 269.9637 |

| [M-H]⁻ | 245.9672 |

| [M]⁺• | 246.9740 |

Experimental Workflow for Characterization

A standard workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: General experimental workflow for the synthesis and characterization of the title compound.

Biological Significance and Future Directions

While specific biological activities for this compound have not been reported, the pyrazole scaffold is a known pharmacophore. Derivatives have shown a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a bromine atom and a cyano group provides handles for further chemical modification, making this compound a potentially valuable starting material for the synthesis of novel drug candidates.

Future research should focus on the development of a robust and scalable synthesis for this compound, followed by a thorough investigation of its biological properties. Screening against various biological targets could uncover potential therapeutic applications.

Conclusion

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While a complete, experimentally verified dataset for this specific molecule is not currently available in the public literature, this guide provides a comprehensive overview of the expected analytical data and a framework for its synthesis and characterization. This information will be invaluable for researchers and scientists working on the development of novel pyrazole-based compounds for various applications in chemistry and pharmacology.

References

An In-depth Technical Guide to 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS Number: 76767-44-7)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Physicochemical Properties

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile is a synthetic heterocyclic compound belonging to the pyrazole class. The presence of a phenyl group, a bromo substituent, and a nitrile functional group on the pyrazole core suggests its potential as a versatile building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 76767-44-7 | Commercial Suppliers |

| Molecular Formula | C₁₀H₆BrN₃ | [Commercial Suppliers] |

| Molecular Weight | 248.08 g/mol | [Commercial Suppliers] |

| IUPAC Name | This compound | [Commercial Suppliers] |

| Melting Point | 115-116 °C | [Commercial Suppliers] |

| Physical Form | Solid | [Commercial Suppliers] |

| Purity | Typically ≥98% | [Commercial Suppliers] |

| Storage Temperature | 4°C | [Commercial Suppliers] |

| InChI Key | JIMBDAOQQBVANQ-UHFFFAOYSA-N | [Commercial Suppliers] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XlogP | 2.6 | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow:

Caption: Proposed one-pot synthesis of the target compound.

General Experimental Protocol (Adapted from the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives)[2]:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of phenylhydrazine and malononitrile in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Introduce a catalytic amount of a base (e.g., piperidine or a solid-supported catalyst) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 55°C or reflux) for a designated period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Bromination: Following the formation of the pyrazole intermediate, an electrophilic brominating agent (e.g., N-bromosuccinimide) would be added to introduce the bromine atom at the 5-position of the pyrazole ring.

-

Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.

Spectral Data for Structural Elucidation

While the specific spectra for this compound were not found, spectral data for closely related analogs are available and can be used for comparative structural confirmation.

Table 3: Expected and Analogous Spectral Data

| Technique | Expected/Analogous Data | Source(s) |

| FT-IR (KBr, cm⁻¹) | ν(C≡N): ~2220-2230, ν(C=N): ~1600-1640, ν(C-Br): ~500-600 | [2][3][4] |

| ¹H NMR (CDCl₃, δ ppm) | Phenyl protons: ~7.3-7.8 (m), Pyrazole proton (H3): ~7.6-8.0 (s) | [2][5] |

| ¹³C NMR (CDCl₃, δ ppm) | C-CN: ~114, C-Br (C5): ~95-105, Phenyl carbons: ~120-140, Pyrazole carbons: variable | [2][5] |

| Mass Spectrometry (EI) | [M]⁺ expected around m/z 247/249 (due to Br isotopes) | [1][6] |

Biological Activities and Potential Applications

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[6] Derivatives of 1-phenyl-1H-pyrazole have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The mechanism of action is often attributed to the inhibition of key inflammatory mediators and enzymes.

Potential Anti-inflammatory Signaling Pathway Inhibition:

Caption: Potential inhibition of inflammatory signaling.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)[7][8]:

-

Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the cells for 24 hours.

-

Nitric Oxide Measurement: Measure the amount of nitric oxide (NO) produced in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Antimicrobial Activity

Pyrazole derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)[9][10]:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, with some compounds showing promising cytotoxicity against various cancer cell lines.[11][12][13]

Experimental Workflow for In Vitro Cytotoxicity Assessment:

Caption: Workflow for in vitro cytotoxicity testing.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[3][14][15]:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Exposure: Treat the cells with increasing concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

ADME and Toxicology Profile (Predicted)

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not available. However, in silico predictions and data from similar pyrazole derivatives can provide some initial insights.

Table 4: Predicted ADME Properties of Pyrazole Derivatives

| ADME Parameter | General Trend for Pyrazole Derivatives | Source(s) |

| Oral Bioavailability | Variable, can be optimized through structural modification | [14] |

| Metabolic Stability | Generally moderate, primarily metabolized by CYP enzymes | [14] |

| Plasma Protein Binding | Often high | [14] |

| Blood-Brain Barrier Permeability | Can be designed to be CNS penetrant or non-penetrant | [8] |

It is crucial to perform in vitro and in vivo ADME and toxicology studies to accurately determine the pharmacokinetic and safety profile of this compound.

Conclusion

This compound is a chemical entity with significant potential for further investigation in drug discovery and materials science. Its structural features suggest the possibility of diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of its known properties and outlines detailed experimental protocols for its synthesis and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile, mechanism of action, and therapeutic potential.

References

- 1. apec.org [apec.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scirp.org [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. woah.org [woah.org]

- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books [nhbs.com]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Potential Mechanism of Action of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is a notable absence of specific studies detailing the mechanism of action for 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile. This guide, therefore, provides an in-depth analysis of the known biological activities and mechanisms of action of closely related structural analogs, primarily focusing on 1-phenyl-1H-pyrazole-4-carboxylic acid derivatives and other substituted 1-phenyl-1H-pyrazole derivatives. The information presented herein is intended to serve as a foundational resource for researchers investigating this class of compounds.

The pyrazole scaffold is a well-established pharmacophore known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide will explore the potential mechanisms through which compounds structurally related to this compound may exert their effects.

Potential Mechanism of Action: Insights from Structural Analogs

Xanthine Oxidoreductase (XOR) Inhibition

A significant potential mechanism of action for this class of compounds is the inhibition of xanthine oxidoreductase (XOR), an enzyme pivotal in purine metabolism and a key target in the management of hyperuricemia and gout. A study on 1-phenyl-pyrazole-4-carboxylic acid derivatives has demonstrated potent inhibitory activity against XOR[1].

Signaling Pathway:

Caption: Inhibition of Xanthine Oxidoreductase by 1-phenyl-pyrazole derivatives.

Quantitative Data:

The inhibitory potency of several 1-phenyl-pyrazole-4-carboxylic acid derivatives against xanthine oxidoreductase is summarized in the table below.

| Compound | R1 | R2 | IC50 (nM)[1] |

| 16c | 3-CN | 4-OH | 5.7 |

| 16d | 3-CN | 2-F | 5.7 |

| 16f | 3-CN | 2-OH | 4.2 |

| Febuxostat (Standard) | - | - | 5.4 |

Experimental Protocols:

In Vitro Xanthine Oxidase Inhibitory Assay [1]

-

Enzyme and Substrate Preparation: Bovine milk xanthine oxidase is used. A stock solution of the test compounds and the reference drug (Allopurinol or Febuxostat) is prepared in DMSO. The substrate, xanthine, is dissolved in a phosphate buffer (pH 7.5).

-

Assay Procedure: The reaction mixture, containing the phosphate buffer, test compound solution, and xanthine oxidase solution, is pre-incubated for 15 minutes at 25 °C.

-

Initiation and Measurement: The reaction is initiated by the addition of the xanthine solution. The absorbance is measured spectrophotometrically at 295 nm. The rate of uric acid formation is monitored.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the concentration-response curve.

In Vivo Hypouricemic Activity in Mice [1]

-

Animal Model: A hyperuricemia model is induced in mice by intraperitoneal injection of potassium oxonate.

-

Drug Administration: The test compounds and a reference drug are administered orally to the mice one hour after the induction of hyperuricemia.

-

Sample Collection: Blood samples are collected from the retro-orbital plexus at a specified time point after drug administration.

-

Uric Acid Measurement: The serum is separated by centrifugation, and the uric acid levels are determined using a commercial uric acid quantification kit.

-

Data Analysis: The percentage reduction in serum uric acid levels is calculated by comparing the treated groups with the hyperuricemic control group.

Antimicrobial Activity

Derivatives of 1-phenyl-1H-pyrazole-4-carbonitrile have also been investigated for their antimicrobial properties. Specifically, 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been synthesized and evaluated as antimicrobial agents[2][3].

Experimental Workflow:

Caption: General workflow for antimicrobial screening of pyrazole derivatives.

Experimental Protocols:

Agar-Well Diffusion Method [2]

-

Culture Preparation: Pure cultures of the test microorganisms (e.g., E. coli, S. aureus) are prepared and spread on the surface of nutrient agar plates.

-

Well Preparation: Wells of a specific diameter are punched into the agar plates.

-

Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the growth of the microorganisms.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.

Anti-inflammatory Activity

The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Various 1-phenyl-1H-pyrazole derivatives have demonstrated anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes[4][5][6].

Experimental Protocols:

Carrageenan-Induced Rat Paw Edema [4][5]

-

Animal Model: Acute inflammation is induced in the hind paw of rats by injecting a solution of carrageenan.

-

Drug Administration: The test compounds or a reference NSAID (e.g., indomethacin) are administered orally or intraperitoneally prior to the carrageenan injection.

-

Edema Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each treated group by comparing the increase in paw volume to that of the control group that received only the vehicle.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated through dedicated studies, the research on its close structural analogs provides valuable insights into its potential biological activities. The inhibition of xanthine oxidoreductase presents a compelling and well-documented mechanism for related 1-phenyl-pyrazole-4-carboxylic acid derivatives, suggesting a potential application in conditions associated with hyperuricemia. Furthermore, the demonstrated antimicrobial and anti-inflammatory properties of other pyrazole derivatives highlight the therapeutic potential of this chemical scaffold. Future research should focus on targeted biological screening of this compound to determine its precise molecular targets and elucidate its mechanism of action, thereby paving the way for its potential development as a therapeutic agent.

References

- 1. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4 H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1 H-pyrazole-4-carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies of 1-Phenyl-1H-Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have garnered significant attention for their potential as anti-inflammatory, anticancer, antimicrobial, and analgesic agents. Theoretical and computational studies play a pivotal role in elucidating the structure-activity relationships (SAR), reaction mechanisms, and potential biological targets of these molecules. This guide provides an in-depth overview of the theoretical approaches used to study 1-phenyl-1H-pyrazole derivatives, including detailed methodologies, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows.

Core Theoretical Methodologies

The investigation of 1-phenyl-1H-pyrazole derivatives heavily relies on a suite of computational techniques. These methods allow for the prediction of molecular properties, binding affinities, and reactivity, thereby guiding the synthesis and development of new therapeutic agents.

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 1-phenyl-1H-pyrazole derivatives.

Experimental Protocol: DFT Calculation using Gaussian

-

Molecule Building and Initial Optimization:

-

The 3D structure of the 1-phenyl-1H-pyrazole derivative is constructed using a molecular editor such as GaussView or Avogadro.

-

An initial geometry optimization is performed using a lower-level theory (e.g., a semi-empirical method like AM1) to obtain a reasonable starting structure.

-

-

Gaussian Input File Preparation:

-

The input file (.gjf or .com) is created, specifying the calculation parameters.

-

Route Section (# line): Defines the level of theory and basis set (e.g., B3LYP/6-311G(d,p)), the type of calculation (Opt for geometry optimization, Freq for frequency analysis), and any solvent effects using a continuum model like the Polarization Continuum Model (SCRF=(PCM, Solvent=...)).

-

Title Section: A brief description of the calculation.

-

Molecule Specification: The charge and spin multiplicity of the molecule are defined, followed by the atomic coordinates in Cartesian or Z-matrix format.

-

-

Execution of Calculation:

-

The calculation is run using the Gaussian software package.

-

-

Analysis of Results:

-

The output file (.log or .out) is analyzed to extract key information.

-

Optimized Geometry: Confirmation that the optimization converged to a minimum energy structure (no imaginary frequencies).

-

Thermodynamic Properties: Extraction of electronic energy, enthalpy, and Gibbs free energy.

-

Molecular Orbitals: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

-

Vibrational Frequencies: Calculation of IR and Raman spectra to compare with experimental data and confirm the nature of stationary points on the potential energy surface.

-

Molecular Electrostatic Potential (MEP): Mapping the MEP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand (like a 1-phenyl-1H-pyrazole derivative) to the active site of a target protein.

Experimental Protocol: Molecular Docking using AutoDock

-

Preparation of Receptor and Ligand:

-

Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and partial charges (e.g., Gasteiger charges) are assigned. The prepared receptor file is saved in the PDBQT format.

-

Ligand: The 3D structure of the 1-phenyl-1H-pyrazole derivative is created and optimized using a program like Avogadro and a quantum chemistry package. Torsional degrees of freedom are defined, and the file is saved in the PDBQT format.

-

-

Grid Box Generation (AutoGrid):

-

A grid box is defined around the active site of the receptor. This box specifies the volume in which the docking simulation will be performed.

-

AutoGrid is used to pre-calculate grid maps for each atom type in the ligand, representing the interaction energies at each grid point. This speeds up the subsequent docking calculations. A grid parameter file (.gpf) is created.

-

-

Docking Simulation (AutoDock):

-

The docking parameters are specified in a docking parameter file (.dpf). This includes the PDBQT files for the ligand and receptor, the grid parameter file, and the choice of search algorithm (e.g., Lamarckian Genetic Algorithm).

-

AutoDock is run to perform the docking simulation, exploring different conformations and orientations of the ligand within the grid box.

-

-

Analysis of Results:

-

The results are provided in a docking log file (.dlg).

-

The docked conformations (poses) are ranked based on their predicted binding energy (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are visualized and analyzed using software like PyMOL or Discovery Studio.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Experimental Protocol: QSAR Model Generation

-

Data Set Preparation:

-

A dataset of 1-phenyl-1H-pyrazole derivatives with their corresponding biological activities (e.g., IC50 values) is compiled.

-

The dataset is divided into a training set (for model development) and a test set (for model validation).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, a set of molecular descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters) descriptors.

-

-

Feature Selection:

-

A subset of the most relevant descriptors is selected to build the model, avoiding overfitting and improving interpretability. Various statistical methods can be used for this purpose.

-

-

Model Building:

-

A mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to correlate the selected descriptors with the biological activity.

-

-

Model Validation:

-

The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (using the test set) validation techniques. Statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and root mean square error (RMSE) are used to assess the model's quality.

-

Quantitative Data Summary

The following tables summarize quantitative data from various theoretical studies on 1-phenyl-1H-pyrazole derivatives.

Table 1: Molecular Docking Studies of 1-Phenyl-1H-Pyrazole Derivatives

| Compound ID | Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |

| 1b | VEGFR-2 | 2QU5 | -10.09 | - | - | [1] |

| 1d | Aurora A | 2W1G | -8.57 | - | - | [1] |

| 2b | CDK2 | 2VTO | -10.35 | - | - | [1] |

| 6a | 15-LOX | - | - | - | - | [2] |

| ST-24 | DPP-IV | - | -9.6 | - | Arg358, Pro359, Ser630, Tyr666, Glu206, His126 | [3] |

| pym-5 | DNA | - | - | 1.06 x 10⁵ M⁻¹ | Minor groove binding | [4] |

Table 2: DFT Calculated Properties of 1-Phenyl-1H-Pyrazole Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |

| Compound 4 | B3LYP/6-31G | -5.44 | -1.21 | 4.23 | 10.02 | [5] |

| Compound 5 | B3LYP/6-31G | -5.56 | -1.24 | 4.32 | 3.82 | [5] |

| Compound 6 | B3LYP/6-31G | -5.63 | -1.41 | 4.21 | 4.88 | [5] |

| Compound 8 | B3LYP/6-31G | -5.67 | -1.79 | 3.88 | 4.53 | [5] |

Table 3: QSAR Study Parameters for COX-2 Inhibitors

| Model Equation | r² | q² | Contributing Parameters | Reference |

| pIC50 = f(CAA, PMZ, PC) | 0.859 | 0.534 | Connolly Accessible Area, Principal Moment of Inertia at z-axis, Partition Coefficient | [6] |

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 1-phenyl-1H-pyrazole derivatives and the workflows of the theoretical methods discussed.

Caption: Workflow for a typical molecular docking study.

References

- 1. researchgate.net [researchgate.net]

- 2. medium.com [medium.com]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. ccsb.scripps.edu [ccsb.scripps.edu]

- 5. medium.com [medium.com]

- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS Number: 76767-44-7). Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of reported physical properties and predicted spectroscopic data based on the analysis of structurally analogous compounds. The methodologies and expected spectral features detailed herein serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 76767-44-7 | |

| Molecular Formula | C₁₀H₆BrN₃ | |

| Molecular Weight | 248.08 g/mol | |

| Melting Point | 115-116 °C | |

| Physical Form | Solid |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of similar pyrazole and phenyl-substituted heterocyclic compounds.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.0 | s | 1H, Pyrazole-H3 |

| ~ 7.6 - 7.8 | m | 2H, Phenyl-H (ortho) |

| ~ 7.4 - 7.6 | m | 3H, Phenyl-H (meta, para) |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | |---|---|---| | ~ 140 | Pyrazole-C5 (C-Br) | | ~ 138 | Phenyl-C1 (ipso) | | ~ 130 | Pyrazole-C3 | | ~ 129.5 | Phenyl-C3/C5 (meta) | | ~ 129 | Phenyl-C4 (para) | | ~ 125 | Phenyl-C2/C6 (ortho) | | ~ 115 | Cyano (-CN) | | ~ 95 | Pyrazole-C4 (-CN) |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 2230 - 2210 | C≡N (Nitrile) stretch |

| ~ 1600 - 1450 | C=C and C=N ring stretching |

| ~ 1400 - 1000 | C-H in-plane bending, C-C stretching |

| ~ 770 - 730 | C-H out-of-plane bending (monosubstituted benzene) |

| ~ 690 | C-H out-of-plane bending (monosubstituted benzene) |

| ~ 600 - 500 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts of the molecule.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 247.98178 |

| [M+Na]⁺ | 269.96372 |

| [M-H]⁻ | 245.96722 |

| [M]⁺ | 246.97395 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.

-

¹H NMR Acquisition: The spectrum is typically acquired with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

-

Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For direct infusion, the compound is dissolved in a suitable volatile solvent.

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, which can detect protonated ([M+H]⁺) or other adducted species. Electron ionization (EI) can also be used, which typically results in the molecular ion ([M]⁺) and various fragment ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques for structural elucidation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the foundational principles of its solubility based on its structure, and presents detailed experimental protocols for its determination. This guide is intended to equip researchers with the necessary tools to assess the solubility of this compound in various organic solvents, a critical parameter in drug discovery and development.

Introduction to this compound

This compound is a substituted pyrazole derivative. The pyrazole ring is a significant heterocyclic motif in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. The solubility of such compounds is a crucial physicochemical property that influences their suitability for various applications, including:

-

Drug Discovery: Affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as performance in high-throughput screening assays.

-

Process Chemistry: Dictates the choice of solvents for synthesis, purification, and formulation.

-

Formulation Development: Poor solubility can hinder the development of effective drug delivery systems.

Understanding and quantifying the solubility of this compound is therefore a fundamental step in its scientific evaluation.

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made. The molecule possesses several key functional groups that will influence its interaction with different organic solvents:

-

Phenyl Group: A large, non-polar moiety that suggests better solubility in non-polar or moderately polar aprotic solvents.

-

Pyrazole Ring: A heteroaromatic system with two nitrogen atoms, contributing to the molecule's polarity and potential for hydrogen bonding (as an acceptor).

-

Bromo Group: An electron-withdrawing and lipophilic substituent.

-

Carbonitrile Group (-CN): A polar group that can act as a hydrogen bond acceptor.

Overall, the molecule has a mixed polarity. It is expected to exhibit limited solubility in highly polar protic solvents like water and better solubility in a range of organic solvents. Solvents such as ethanol, acetone, and other organic solvents are likely to be more effective at dissolving this compound than water.[1] The principle of "like dissolves like" suggests that solvents with similar polarity parameters to the solute will be most effective.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.[2][3]

This protocol outlines the steps to determine the thermodynamic solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An excess is necessary to ensure that an equilibrium between the dissolved and undissolved compound is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points (e.g., 24h, 48h, 72h) to ensure that equilibrium has been reached (i.e., the concentration in solution does not change over time).[2]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter (0.45 µm). This step must be performed carefully to avoid disturbing the equilibrium.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using HPLC to generate a calibration curve.[4]

-

Dilute an aliquot of the clear filtrate (the saturated solution) with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.[5]

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration is the solubility of the compound in that solvent at the specified temperature.

-

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison across different solvents and conditions.

Table 1: Example of Solubility Data Presentation for this compound at 25°C

| Organic Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | Data | Data |

| Ethanol | 24.5 | Data | Data |

| Acetone | 20.7 | Data | Data |

| Acetonitrile | 37.5 | Data | Data |

| Ethyl Acetate | 6.0 | Data | Data |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data | Data |

| Chloroform | 4.8 | Data | Data |

| Toluene | 2.4 | Data | Data |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.

Kinetic Solubility Assays

For high-throughput screening purposes in early drug discovery, kinetic solubility assays are often employed. These methods are faster but may not represent true thermodynamic equilibrium.[6][7]

This protocol is adapted for a higher throughput format, often using 96-well plates.

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Add the DMSO stock solution to a series of wells in a microtiter plate. Then, add the aqueous buffer or organic solvent to achieve the desired final concentrations.[8]

-

Incubation: The plate is shaken for a shorter period, typically 1 to 2 hours, at a controlled temperature.[6]

-

Precipitation Detection: The amount of precipitation is measured. This can be done by:

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Logical Relationship of Solubility Assays

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. bioassaysys.com [bioassaysys.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Potential Applications of Substituted Pyrazole-4-carbonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazole-4-carbonitriles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, agrochemicals, and materials science. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery due to its ability to engage in various biological interactions. The addition of a carbonitrile group at the 4-position, along with diverse substituents at other positions, allows for the fine-tuning of their physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential applications of this promising class of molecules, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.

Medicinal Chemistry Applications

Substituted pyrazole-4-carbonitriles have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. Their applications span across oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A significant area of research for pyrazole-4-carbonitriles is in the development of anticancer agents. These compounds have been shown to inhibit various cancer cell lines through mechanisms that include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][2]

Table 1: Anticancer Activity of Selected Substituted Pyrazole-4-carbonitriles

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 5-Amino-1-phenyl-3-(substituted phenyl)- | HePG-2 (Liver) | 6.57 | [3] |

| 2 | 5-Amino-1-phenyl-3-(substituted phenyl)- | HCT-116 (Colon) | 9.54 | [3] |

| 3 | 5-Amino-1-phenyl-3-(substituted phenyl)- | MCF-7 (Breast) | 7.97 | [3] |

| 4 | 1,3-diphenyl-5-amino- | MCF-7 (Breast) | 8.03 | [2] |

| 5 | Pyrazolo[1,5-a]pyrimidine derivative | MDA-MB-231 (Breast) | 27.66 | [4] |

| 6 | Triazole bridged N-glycoside of pyrazolo[1,5-a]pyrimidinone | MCF-7 (Breast) | 4.93 | [4] |

Kinase Inhibition

Many pyrazole-containing compounds, including those with a 4-carbonitrile moiety, function as potent kinase inhibitors.[5][6] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Substituted pyrazole-4-carbonitriles have been shown to target key kinases such as Cyclin-Dependent Kinases (CDKs) and those involved in the TGF-beta signaling pathway.[2][7]

Signaling Pathway: Inhibition of CDK2 by Pyrazole-4-carbonitrile Derivatives

The following diagram illustrates the inhibition of the Cyclin-Dependent Kinase 2 (CDK2) pathway, a critical regulator of the cell cycle. Inhibition of CDK2 by substituted pyrazoles can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the CDK2 signaling pathway by a pyrazole-4-carbonitrile derivative.

Signaling Pathway: Inhibition of TGF-beta Signaling

Novel pyrazole compounds have been identified as potent inhibitors of the TGF-beta type-I receptor (TβRI) kinase, blocking the downstream signaling cascade that is implicated in cancer progression and fibrosis.[7]

Caption: Inhibition of the TGF-beta signaling pathway by a pyrazole-4-carbonitrile derivative.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Substituted pyrazole-4-carbonitriles have shown promising activity against a range of bacteria and fungi.[8][9][10]

Table 2: Antimicrobial Activity of Selected Substituted Pyrazole-4-carbonitriles

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 7 | 5-amino-1,3-diaryl- | Escherichia coli | 78.1 | [8] |

| 8 | 5-amino-1,3-diaryl- | Staphylococcus aureus | 78.1 | [8] |

| 9 | 2,3-dihydro-1H-pyrazole-4-carbonitrile derivative | Fungal species | 4 - 2048 | [9] |

| 10 | 2,3-dihydro-1H-pyrazole-4-carbonitrile derivative | Bacterial species | 4 - 2048 | [9] |

| 11 | Pyrazole-1-carbothiohydrazide derivative | Aspergillus niger | 2.9 - 7.8 | [10] |

| 12 | Pyrazole-1-carbothiohydrazide derivative | Staphylococcus aureus | 62.5 - 125 | [10] |

Agrochemical Applications

Herbicidal Activity

Table 3: Herbicidal Activity of Selected Pyrazole Derivatives

| Compound Class | Weed Species | Activity | Reference |

| Phenylpyridine-containing pyrazoles | Digitaria sanguinalis | Moderate post-emergence | [12] |

| Phenylpyridine-containing pyrazoles | Abutilon theophrasti | Moderate post-emergence | [12] |

| Pyrazole benzophenones | Barnyard grass | Good activity (more potent than pyrazoxyfen) | [13] |

Materials Science Applications

The unique electronic and structural properties of pyrazole derivatives make them suitable for applications in materials science, particularly in the development of organic electronics.[15] The pyrazole ring can be incorporated into polymer backbones or used as a precursor for synthesizing monomers with specific optical and electronic characteristics for use in:

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic Photovoltaics (OPVs)

-

Field-Effect Transistors (FETs)

The ability to functionalize the pyrazole ring allows for the fine-tuning of material properties for these advanced applications.[15]

Experimental Protocols

General Synthesis of 5-Amino-1-aryl-3-substituted-1H-pyrazole-4-carbonitriles (Three-Component Reaction)

A common and efficient method for the synthesis of substituted pyrazole-4-carbonitriles is a one-pot, three-component reaction.[16][17]

Workflow for Three-Component Synthesis

Caption: General workflow for the three-component synthesis of pyrazole-4-carbonitriles.

Procedure:

-

To a solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent (e.g., ethanol, water, or an ionic liquid), add a catalytic amount of a base (e.g., sodium ethoxide, K2CO3) or a green catalyst (e.g., sodium p-toluenesulfonate).[16][18][19]

-

Stir the reaction mixture at room temperature or under microwave irradiation for a specified time until the formation of the Knoevenagel condensation product is observed.[16][18]

-

Add phenylhydrazine or a substituted hydrazine (1 mmol) to the reaction mixture.

-

Continue stirring at room temperature or with heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted pyrazole-4-carbonitrile.[16]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Macrodilution Method

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a stock solution of a standard antibiotic (e.g., ampicillin for bacteria, miconazole for fungi) in sterile distilled water.

-

Preparation of Inoculum: Grow the microbial strains in an appropriate broth medium overnight. Dilute the culture to achieve a standardized cell density.

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compound and the standard drug in broth medium in test tubes.

-

Inoculation: Inoculate each tube with the standardized microbial suspension. Include a growth control tube (broth with inoculum, no compound) and a sterility control tube (broth only).

-

Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[20]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole-4-carbonitrile compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion

Substituted pyrazole-4-carbonitriles are a highly valuable class of compounds with a wide array of potential applications. Their synthetic accessibility, coupled with their diverse biological activities, makes them a fertile ground for further research and development in medicine, agriculture, and materials science. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to explore and exploit the full potential of this versatile chemical scaffold. Future efforts in this area will likely focus on the development of more potent and selective derivatives, as well as a deeper understanding of their mechanisms of action.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]

- 19. researchgate.net [researchgate.net]

- 20. srrjournals.com [srrjournals.com]

Methodological & Application

Application Note and Protocol for the Synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a two-step process commencing with the cyclocondensation of phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate to yield 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile. The subsequent step involves the bromination of this intermediate to afford the final product. This protocol is designed to be a comprehensive guide, complete with reagent quantities, reaction conditions, purification methods, and characterization data.

Introduction

This compound is a valuable building block in medicinal chemistry due to the versatile reactivity of the pyrazole core and the presence of strategically positioned functional groups. The bromo and cyano moieties serve as handles for further chemical modifications, enabling the synthesis of a diverse range of derivatives for drug discovery programs. This protocol outlines a reliable and reproducible method for the preparation of this important intermediate.

Experimental Protocols

Step 1: Synthesis of 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile

This step involves the formation of the pyrazole ring through the reaction of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Phenylhydrazine | 108.14 | 10 | 1.08 g |

| Ethyl (ethoxymethylene)cyanoacetate | 169.16 | 10 | 1.69 g |

| Ethanol | 46.07 | - | 20 mL |

| Acetic Acid, glacial | 60.05 | catalytic | 0.5 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (1.08 g, 10 mmol) and ethanol (20 mL).

-

Stir the solution at room temperature and add ethyl (ethoxymethylene)cyanoacetate (1.69 g, 10 mmol) dropwise over a period of 5 minutes.

-

Add a catalytic amount of glacial acetic acid (0.5 mL).

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile as a white to off-white solid.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This step describes the conversion of the 5-hydroxy group of the pyrazole intermediate to a bromo group.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile | 185.17 | 5 | 0.93 g |

| Phosphorus oxybromide (POBr₃) | 286.69 | 7.5 | 2.15 g |

| Acetonitrile | 41.05 | - | 15 mL |

Procedure:

-

In a 50 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile (0.93 g, 5 mmol) and acetonitrile (15 mL).

-

Carefully add phosphorus oxybromide (2.15 g, 7.5 mmol) to the suspension in portions under a nitrogen atmosphere. The addition is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexane).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into 50 mL of crushed ice with vigorous stirring.

-

A solid precipitate will form. Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford pure this compound as a solid.

Expected Yield: 60-70%

Data Presentation

Table 1: Summary of Reagents and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | Liquid | 19.5 |

| Ethyl (ethoxymethylene)cyanoacetate | C₇H₉NO₃ | 169.16 | Liquid | N/A |

| 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₇N₃O | 185.17 | Solid | ~210-215 |

| This compound | C₁₀H₆BrN₃ | 248.08 | Solid | 115-116[1] |

Table 2: Typical Reaction Parameters and Results

| Step | Reaction | Reactant 1 (mmol) | Reactant 2 (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Synthesis of 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile | 10 | 10 | Ethanol | Reflux (78) | 4 | 80 |

| 2 | Synthesis of this compound | 5 | 7.5 | Acetonitrile | Reflux (82) | 3 | 65 |

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.

-

Phosphorus oxybromide is corrosive and reacts violently with water; handle with caution under an inert atmosphere.

-

Dispose of all chemical waste according to institutional guidelines.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: To compare with literature values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

This detailed protocol provides a robust method for the synthesis of this compound, a key intermediate for pharmaceutical research and development. The clear, step-by-step instructions and tabulated data are intended to facilitate the successful replication of this synthesis in a laboratory setting.

References

One-Pot Synthesis of Pyrazole-4-Carbonitrile Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] These scaffolds are integral to the structure of numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3] In particular, 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles serve as valuable intermediates and core structures in the development of novel therapeutic agents.[1][3]

Traditional multi-step syntheses of these compounds often involve hazardous solvents, extended reaction times, and laborious purification procedures, leading to environmental concerns and reduced overall efficiency.[3] Consequently, the development of one-pot, multi-component reactions (MCRs) has emerged as a powerful and sustainable strategy for the efficient synthesis of pyrazole-4-carbonitrile derivatives.[2][4] These methods offer several advantages, including operational simplicity, reduced reaction times, high atom economy, and often environmentally benign conditions.[5][6]

This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrazole-4-carbonitrile derivatives, utilizing various catalytic systems and energy sources.

Synthetic Methodologies Overview

The one-pot synthesis of 5-aminopyrazole-4-carbonitrile derivatives typically involves a three-component reaction between an aromatic aldehyde, malononitrile, and a phenylhydrazine derivative. The reaction proceeds through an initial Knoevenagel condensation of the aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of phenylhydrazine and subsequent intramolecular cyclization and tautomerization to yield the final pyrazole product.

Various catalysts and reaction conditions have been developed to promote this transformation efficiently, including:

-

Conventional Heating with Various Catalysts: A range of catalysts, from simple inorganic salts like sodium chloride to more complex nanocatalysts such as LDH@PTRMS@DCMBA@CuI and calcined Mg-Fe hydrotalcite, have been employed under conventional heating.[6]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes and, in some cases, eliminating the need for a catalyst.[3]

-